Cinnamaldehyde

Descripción

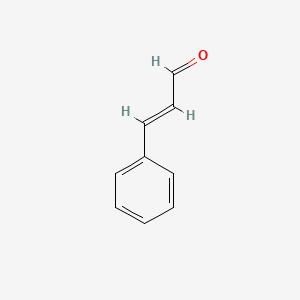

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPRLNWUNMBNBZ-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024834 | |

| Record name | (2E)-3-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Yellowish oily liquid; [HSDB], Clear yellow liquid with a cinnamon odor; [CAMEO], Liquid, Yellow liquid, strong cinnamon odour | |

| Record name | 2-Propenal, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamic aldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

253 °C @ 760 MM HG (SLIGHT DECOMP), 248.00 °C. @ 760.00 mm Hg | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

160 °F, 120 °C closed cup | |

| Record name | Cinnamic aldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol., SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER, Miscible with alcohol, ether, chloroform, oils, SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC, In water, 1.42X10+3 mg/L at 25 °C, 1.42 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.048-1.052 at 25 °C/25 °C, 1.046-1.053 | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

VAPOR DENSITY: 4.6 (AIR= 1) | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.89X10-2 mm Hg at 25 °C | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish oily liquid, GREENISH-YELLOW LIQUID | |

CAS No. |

14371-10-9, 104-55-2 | |

| Record name | trans-Cinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14371-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamaldehyde [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014371109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenal, 3-phenyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR60A3XG0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-7.5 °C | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Steam Distillation

Steam distillation remains the most common method for isolating cinnamaldehyde from cinnamon bark (Cinnamomum zeylanicum or Cinnamomum burmannii). The process involves heating crushed bark with water, vaporizing volatile compounds, and condensing the mixture. A study by Wong et al. (2014) reported a this compound content of 90% in essential oil extracted via steam distillation, with a yield of 1.82%. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Duration | 6 hours |

| This compound Purity | 84.97–90% (GC-MS) |

Soxhlet Extraction

Soxhlet extraction using organic solvents (e.g., hexane, dichloromethane) enhances yield but requires post-processing to isolate this compound. Kasim et al. (2014) demonstrated that dichloromethane achieved the highest extraction yield (5.22%), though hexane provided superior this compound purity (86.67%).

| Solvent | Yield (%) | This compound Purity (%) |

|---|---|---|

| Dichloromethane | 5.22 | 79.43 |

| Hexane | 3.84 | 86.67 |

| Petroleum Ether | 3.71 | 68.47 |

Chemical Synthesis Methods

Oxidative Heck Reaction

Nordqvist et al. (2011) developed a palladium(II)-catalyzed oxidative Heck reaction between acrolein and arylboronic acids. This one-step method achieved yields up to 92% under mild, base-free conditions. Key reagents and conditions:

- Catalyst : Palladium(II) acetate (Pd(OAc)₂)

- Ligand : 2,9-Dimethyl-1,10-phenanthroline (dmphen)

- Oxidant : p-Benzoquinone

- Solvent : Acetonitrile or DMF

- Temperature : Room temperature (24–48 hours)

Representative yields for substituted cinnamaldehydes:

| Arylboronic Acid Substituent | Yield (%) | Product Purity (GC-MS) |

|---|---|---|

| 4-Tolyl | 92 | ≥95% |

| 4-Bromophenyl | 77 | ≥95% |

| Thiophen-3-yl | 92 | ≥95% |

Nitration-Reduction-Diazotation

A semisynthetic approach from cinnamon oil involves nitration, reduction, and diazotation-hydrolysis. Kasim et al. (2022) converted this compound to 2-hydroxythis compound via:

- Nitration : HNO₃/Ac₂O at 0–5°C (26% yield).

- Reduction : NH₄Cl-Fe in methanol-water (moderate yield).

- Diazotation : NaNO₂-HCl at 5°C.

Microbial Biosynthesis

Engineered Escherichia coli

Patent EP3181693A1 describes a recombinant E. coli strain expressing phenylalanine ammonia lyase (PAL), 4-coumarate:CoA ligase (4CL), and cinnamoyl-CoA reductase (CCR) genes. This system produced 1.98 mg/L this compound from phenylalanine.

Corynebacterium glutamicum Optimization

Son et al. (2024) engineered C. glutamicum to prevent this compound loss via gene deletions (dkgA, adhC). Fed-batch cultivation achieved 3.8 g/L this compound, the highest reported titer.

Catalytic Hydrogenation and Oxidation

Nickel-Tin Intermetallic Catalysts

A study using Ni₃Sn₄ catalysts with formic acid achieved hydrothis compound (1.1% yield) and cinnamyl alcohol (2.0% yield) via selective hydrogenation.

| Catalyst | Major Products (Yield %) |

|---|---|

| Ni₃Sn₄ | Benzaldehyde (31.7%), Cinnamic Acid (20.0%) |

| Ni₃Sn₂ | Hydrothis compound (0.7%) |

DDQ-Mediated Oxidation

WO2002072709A1 discloses the oxidation of phenylpropane derivatives (e.g., dihydro methylchavicol) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method yielded 68–82% substituted cinnamaldehydes under microwave irradiation.

Industrial and Environmental Considerations

- Cost Efficiency : Microbial biosynthesis offers sustainability but faces scalability challenges due to low titers (≤3.8 g/L).

- Toxicity : Chronic exposure studies in rodents showed no carcinogenicity up to 4,100 ppm in feed.

- Green Chemistry : The oxidative Heck reaction avoids toxic bases, but palladium catalysts remain costly.

Análisis De Reacciones Químicas

Types of Reactions: Cinnamaldehyde undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cinnamic acid, benzaldehyde, and other products.

Reduction: It can be reduced to cinnamyl alcohol using hydrogenation.

Substitution: this compound can undergo nucleophilic addition reactions due to the presence of the carbonyl group (-CHO).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, sodium hypochlorite, and hydrogen peroxide.

Reduction: Hydrogenation typically uses palladium or other metal catalysts.

Major Products:

Aplicaciones Científicas De Investigación

Food Industry

Cinnamaldehyde is widely used as a flavoring agent in food products due to its pleasant aroma and taste. It is commonly found in:

- Flavor Formulations : Utilized in chewing gum, ice cream, candy, beverages, and alcoholic drinks. Its usage levels can range from 9 to 4,900 parts per million (ppm) .

- Preservatives : Acts as a fresh-keeping agent for fruits and vegetables by inhibiting microbial growth .

Table 1: Applications of this compound in Food

| Application | Description |

|---|---|

| Flavoring Agent | Used in candies, beverages, and baked goods. |

| Preservative | Extends shelf life by preventing spoilage. |

| Aroma Enhancement | Enhances scent in perfumes and cosmetics. |

Pharmaceutical Applications

This compound exhibits numerous pharmacological properties that make it a candidate for therapeutic applications:

- Anti-inflammatory Effects : Studies indicate that this compound can reduce inflammation markers and improve conditions such as rheumatoid arthritis .

- Anticancer Properties : Research has shown that this compound inhibits cancer cell proliferation and induces apoptosis in various cancer types, including liver and colon cancers . Its mechanism involves targeting specific cell signaling pathways and enhancing the efficacy of other anticancer drugs through combination therapies .

- Antimicrobial Activity : this compound demonstrates significant antibacterial and antifungal properties, making it effective against pathogens such as Staphylococcus aureus and Candida albicans .

Table 2: Pharmacological Effects of this compound

Agricultural Applications

This compound is recognized for its potential as a natural pesticide:

- Insecticide : Effective against mosquito larvae; concentrations as low as 29 ppm can kill half of the larvae within 24 hours . It acts as a fumigant and repellent for adult mosquitoes.

- Fungicide : Exhibits antifungal properties that can protect crops from fungal infections.

Table 3: Agricultural Uses of this compound

| Application | Description |

|---|---|

| Insecticide | Kills mosquito larvae effectively. |

| Fungicide | Protects crops from fungal diseases. |

Material Science

This compound is also utilized in material science:

- Corrosion Inhibitor : Forms a protective film on metal surfaces, preventing rust formation on steel and other alloys .

- Biodegradable Polymers : Incorporated into polymer matrices for enhanced antimicrobial properties in biomedical applications such as drug delivery systems .

Table 4: Material Science Applications

| Application | Description |

|---|---|

| Corrosion Inhibitor | Protects metals from oxidation. |

| Antimicrobial Polymers | Enhances properties of biodegradable materials used in healthcare. |

Case Studies

-

Anticancer Research :

A study demonstrated that this compound significantly inhibited the growth of hepatocellular carcinoma cells through the induction of apoptosis and cell cycle arrest . The research utilized various concentrations of this compound to evaluate its effectiveness against cancer cell lines. -

Agricultural Efficacy :

In trials assessing the insecticidal properties of this compound against Aedes aegypti, results showed a clear dose-dependent response with significant mortality rates observed at lower concentrations compared to traditional chemical insecticides . -

Biomedical Applications :

This compound-loaded nanoparticles were developed for targeted cancer therapy, showing improved therapeutic outcomes due to enhanced drug delivery mechanisms that exploit tumor-specific characteristics .

Mecanismo De Acción

Cinnamaldehyde exerts its effects through various mechanisms:

Antimicrobial Action: It damages bacterial cell membranes, inhibits ATPase activity, and disrupts energy metabolism.

Anti-Cancer Mechanism: this compound induces apoptosis by activating caspases and damaging mitochondrial function.

Anti-Inflammatory and Antioxidant Effects: It modulates inflammatory pathways and scavenges free radicals.

Comparación Con Compuestos Similares

Natural Analogues: Cinnamyl Alcohol and Cinnamic Acid

- Structural Similarities : Both cinnamyl alcohol (C₉H₁₀O) and cinnamic acid (C₉H₈O₂) share the cinnamoyl backbone but differ in functional groups (hydroxyl and carboxylic acid, respectively) .

- Biological Activity :

- Cinnamyl alcohol and cinnamic acid exhibit lower antimicrobial potency than cinnamaldehyde. For example, cinnamyl alcohol requires ~15× higher concentrations to elicit allergic reactions in sensitized guinea pigs .

- Cinnamic acid is metabolically inert unless converted to this compound via enzymatic pathways (e.g., CCR-mediated reduction in plants) .

- Cross-Reactivity : this compound is the primary allergen; cinnamyl alcohol and cinnamic acid act as pro-haptens, requiring bioactivation to this compound to trigger immune responses .

Table 1 : Comparative Bioactivity of Natural Analogues

Functional Analogues: Ellipticine and Thymoquinone

- Ellipticine : A polycyclic aromatic alkaloid with antifungal (MIC = 8.45 μM vs. Candida) and anticancer activity. Unlike this compound, it lacks an aldehyde group but shares planar structural features enabling intercalation with DNA .

- Thymoquinone: A benzoquinone with antiviral activity against SARS-CoV-2 RdRp. Both thymoquinone and this compound exhibit low binding affinities (−6.2 kcal/mol and −5.8 kcal/mol, respectively), suggesting complementary mechanisms .

Mechanistic and Application-Based Comparisons

Antimicrobial and Antiviral Mechanisms

- This compound : Inhibits fungal growth by disrupting cell membranes and blocking quorum sensing via LuxR . Against SARS-CoV-2, it may interfere with viral attachment but requires in vivo validation .

- Ellipticine and Bay 11-7082 : Target metabolic pathways (e.g., mitochondrial respiration in fungi) rather than membrane integrity .

Actividad Biológica

Cinnamaldehyde, the principal component of cinnamon oil, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its antimicrobial, anti-inflammatory, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a variety of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Candida spp..

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The MIC values for E. coli and S. aureus were reported as 780 μg/mL and 1560 μg/mL respectively .

- Mechanism : this compound disrupts macromolecular synthesis in bacteria, impairing DNA, RNA, protein, and glucosamine synthesis . This leads to cell wall damage and ultimately bacterial cell death.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| E. coli | 780 | 1560 |

| S. aureus | 1000 | 2000 |

| Candida spp. | Not specified | Not specified |

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in various studies. It modulates inflammatory pathways by inhibiting the secretion of pro-inflammatory cytokines.

Research Insights:

- In co-culture systems with Helicobacter pylori, this compound reduced IL-8 secretion and inhibited NF-κB activation in gastric epithelial cells .

- It also downregulated the expression of lipopolysaccharides in macrophages stimulated with TNF-α and IL-1β .

Anticancer Properties

This compound has been extensively studied for its anticancer potential across different cancer types.

Case Studies:

- Colon Cancer : In HCT116 cells, this compound inhibited cell growth and induced apoptosis in a concentration-dependent manner. It activated Nrf2 target genes, which are involved in cellular defense mechanisms against oxidative stress .

- Ehrlich Ascites Carcinoma : this compound treatment resulted in a significant reduction in tumor cell proliferation and an increase in T helper and cytotoxic T cell populations, indicating an enhanced immune response against cancer cells .

| Cancer Type | Effect Observed | Mechanism |

|---|---|---|

| Colon Cancer | Inhibition of cell growth | Activation of Nrf2 |

| Ehrlich Ascites | Reduced tumor proliferation | Immune response enhancement |

Antioxidant Activity

This compound exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related damage.

Findings:

Q & A

Q. What spectroscopic and computational methods are recommended for identifying cinnamaldehyde and its derivatives in experimental settings?

this compound (C₉H₈O) can be characterized using FT-IR spectroscopy to detect the aldehyde functional group (stretching at ~1680–1720 cm⁻¹) and NMR spectroscopy for structural elucidation (e.g., trans-configuration via coupling constants in ¹H-NMR) . Computational tools like Quantum Chemistry and QSAR modeling provide supplementary data on electronic properties and reactivity, supported by SDF/MOL files for cheminformatics analysis . Always cross-validate results with literature-reported spectral databases to confirm purity and structural integrity.

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

- Pre-experiment training : Demonstrate competence in hazard identification (e.g., flammability, irritant properties) and emergency response (e.g., spill containment) to the Principal Investigator (PI) .

- Risk mitigation : Use fume hoods for volatile reactions and Schlenk lines for air-sensitive procedures. Document unexpected events (e.g., temperature spikes, phase separation) and review with the PI .

- Literature precedent : Scale up reactions only after validating conditions with published protocols or PI approval .

Q. How can researchers optimize this compound nanoemulsion formulations for drug delivery studies?

Q. How should researchers design experiments to analyze this compound’s thermal degradation and oxidation kinetics?

- Methodology : Employ mini closed pressure vessel tests (MCPVT) to monitor pressure/temperature profiles during oxidation. Calculate activation energy (Eₐ) via Arrhenius kinetics and identify explosive limits using adiabatic calorimetry .

- Data interpretation : Compare thermal stability across solvents (e.g., polar vs. nonpolar) to resolve contradictions in degradation rates. For instance, copper surfaces catalyze this compound decomposition at lower temperatures (observed via XPS and TGA ), necessitating material-specific hazard assessments .

Q. What statistical approaches are appropriate for evaluating this compound’s biological effects in preclinical studies?

- In vitro assays : Use one-way ANOVA with post-hoc Tukey tests to compare dose-dependent responses (e.g., cell viability at 0–16 μM concentrations). Report means ± SD and ensure independent triplicates .

- In vivo models : For pulmonary fibrosis studies, measure hydroxyproline content (lung collagen marker) via colorimetric assays and validate with airway compliance metrics . Pre-register animal protocols to align with ethical guidelines .

Q. How can contradictory data on this compound’s protein-binding behavior be resolved?

- Surface plasmon resonance (SPR) and molecular docking simulations clarify interactions with human serum albumin (HSA). A 2023 study found that this compound induces conformational changes in HSA’s subdomain IIA, altering drug-binding efficacy .

- Control experiments : Compare results with cinnamic acid derivatives to isolate structural effects. Use circular dichroism (CD) to monitor secondary structure shifts .

Q. What methodologies are recommended for studying this compound’s adsorption and reactivity on catalytic surfaces?

- Surface science techniques : Apply X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) to track adsorption/desorption pathways on copper catalysts. For example, this compound’s α,β-unsaturated aldehyde group selectively binds to Cu(110) surfaces, influencing hydrogenation pathways .

- Computational support : Use DFT calculations to map adsorption energies and reaction intermediates, correlating with experimental turnover frequencies .

Data Management and Reproducibility

Q. How should researchers address reproducibility challenges in this compound-based organic syntheses?

- Documentation : Include raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials. Use electronic lab notebooks to track reaction parameters (solvent, catalyst, temperature) .

- Collaborative validation : Share protocols with external labs via platforms like Protocols.io and incorporate feedback to refine methods .

Q. What strategies can mitigate bias in this compound toxicity studies?

- Blinded analysis : Assign sample coding to researchers to prevent confirmation bias in viability assays .

- Negative controls : Include solvent-only groups and benchmark against known toxins (e.g., formaldehyde) to contextualize results .

Emerging Applications

Q. How can researchers explore this compound’s anti-fibrotic potential in translational studies?

- Mechanistic focus : Use TGF-β1-induced fibroblast models to assess this compound’s inhibition of collagen deposition via Western blot (e.g., Smad2/3 phosphorylation) .

- Clinical relevance : Partner with medical institutions to access patient-derived lung tissues and validate findings in 3D organoid systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.